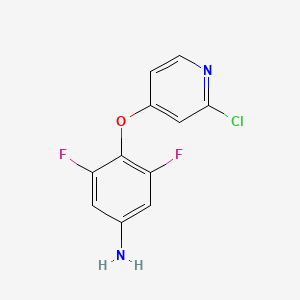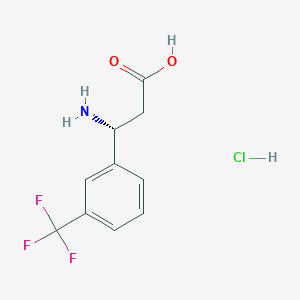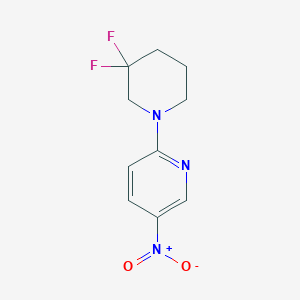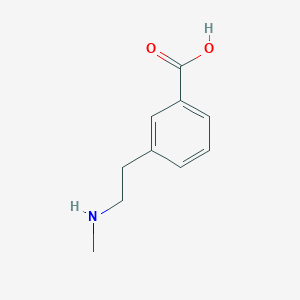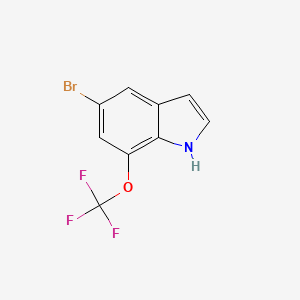
5-Bromo-7-(trifluoromethoxy)-1H-indole
Descripción general
Descripción
5-Bromo-7-(trifluoromethoxy)-1H-indole is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains both bromine and trifluoromethoxy groups. The compound is also known as BTFMI and has a molecular weight of 294.06 g/mol.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-(trifluoromethoxy)-1H-indole is not fully understood. However, it is believed that the compound acts as a ligand for GPCRs. GPCRs are a family of membrane proteins that play a key role in signal transduction. They are involved in a wide range of physiological processes, including vision, smell, taste, and neurotransmission. By acting as a ligand for GPCRs, 5-Bromo-7-(trifluoromethoxy)-1H-indole may modulate the activity of these proteins and affect downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-7-(trifluoromethoxy)-1H-indole are not well characterized. However, studies have shown that the compound can modulate the activity of GPCRs and affect downstream signaling pathways. Additionally, the compound has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Bromo-7-(trifluoromethoxy)-1H-indole in lab experiments is its unique properties. The compound is a heterocyclic aromatic compound that contains both bromine and trifluoromethoxy groups. This makes it a useful tool for studying the structure and function of GPCRs. Additionally, the compound has potential as a therapeutic agent for various diseases. However, one of the main limitations of using 5-Bromo-7-(trifluoromethoxy)-1H-indole in lab experiments is its cost. The compound is relatively expensive and may not be readily available in large quantities.
Direcciones Futuras
There are several future directions for the study of 5-Bromo-7-(trifluoromethoxy)-1H-indole. One potential direction is the development of new synthetic methods for the compound. This could lead to more efficient and cost-effective production of the compound. Another potential direction is the study of the compound's potential as a therapeutic agent for various diseases. This could involve further investigation of the compound's mechanism of action and its effects on cellular signaling pathways. Additionally, the compound could be studied for its potential as a fluorescent probe for biological imaging. This could involve the development of new imaging techniques that utilize the unique properties of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-7-(trifluoromethoxy)-1H-indole has been widely used in scientific research due to its unique properties. The compound has been studied for its potential as a fluorescent probe for biological imaging. It has also been investigated for its potential as a ligand for G protein-coupled receptors (GPCRs). Additionally, the compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
5-bromo-7-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-6-3-5-1-2-14-8(5)7(4-6)15-9(11,12)13/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDJCWPXSUDLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-(trifluoromethoxy)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



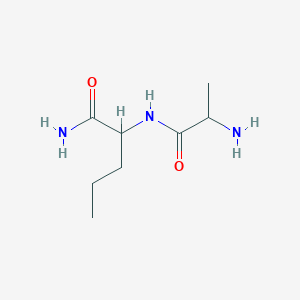
![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407439.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1407441.png)



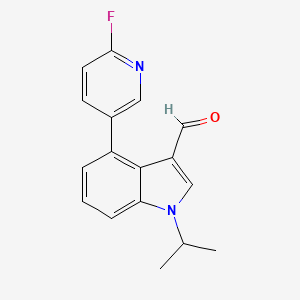
![8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407447.png)

![4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1407449.png)
